

Solubility of 2,2-Diphenylpropionitrile in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

Cat. No.: B1294319

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2,2-Diphenylpropionitrile** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,2-Diphenylpropionitrile** (CAS: 5558-67-8), a key intermediate in various organic syntheses.[\[1\]](#) [\[2\]](#) While quantitative solubility data in organic solvents is not extensively available in public literature, this guide outlines its qualitative solubility profile and provides a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of 2,2-Diphenylpropionitrile

A fundamental understanding of the physicochemical properties of **2,2-Diphenylpropionitrile** is essential for predicting its solubility behavior.

Property	Value
Molecular Formula	C ₁₅ H ₁₃ N
Molecular Weight	207.27 g/mol [1]
Appearance	Information not available in search results
Melting Point	Not available [3]
Boiling Point	145 °C at 2 mmHg [3]
Density	1.109 g/mL [3]

Solubility Profile

The molecular structure of **2,2-Diphenylpropionitrile**, featuring two nonpolar phenyl rings and a polar nitrile group, suggests its solubility is dependent on the solvent's polarity.

Qualitative Solubility Data

A review of available literature indicates the qualitative solubility of **2,2-Diphenylpropionitrile** in various organic solvents.

Solvent	Qualitative Solubility
Ethanol	Soluble [4]
Diethyl Ether	Soluble [4]
Benzene	Soluble [4]

Note: Quantitative solubility data (e.g., in g/100 mL or mol/L) at specific temperatures is not readily found in the surveyed literature. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2,2-Diphenylpropionitrile** in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.

Materials and Equipment

- Solute: **2,2-Diphenylpropionitrile** (high purity)
- Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
- Apparatus:
 - Analytical balance (accurate to ± 0.1 mg)
 - Vials with screw caps
 - Constant temperature bath or shaker with temperature control
 - Syringes and syringe filters (e.g., 0.45 μm PTFE)
 - Volumetric flasks
 - Pipettes
 - Oven or vacuum oven

Experimental Workflow

[Click to download full resolution via product page](#)

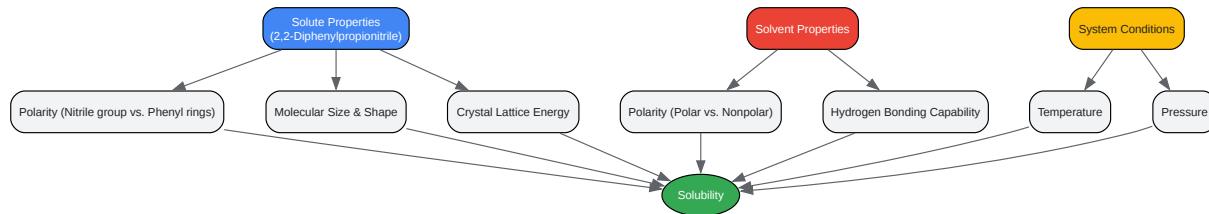
Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2,2-Diphenylpropionitrile** to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.
 - Accurately add a known volume or mass of the desired organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker or water bath set to the desired temperature.
 - Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.
- Sampling and Analysis:
 - Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vials.
 - Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid from being transferred.
 - Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).
 - Record the exact volume of the transferred supernatant.
 - Carefully evaporate the solvent from the supernatant. This can be done in a fume hood, and for higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature may be used.
 - Once the solvent is completely removed, weigh the container with the dried solute.

- Data Calculation:

- The mass of the dissolved **2,2-Diphenylpropionitrile** is the final weight of the container minus its initial pre-weighed mass.


- Calculate the solubility using the following formula:

$$\text{Solubility (g/100 mL)} = (\text{Mass of dissolved solute in g} / \text{Volume of supernatant in mL}) \times 100$$

- Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Factors Influencing Solubility

The solubility of **2,2-Diphenylpropionitrile** in a given solvent is influenced by several factors, which can be logically related as shown in the diagram below.

[Click to download full resolution via product page](#)

Caption: Factors influencing solubility.

This guide provides a framework for understanding and determining the solubility of **2,2-Diphenylpropionitrile**. The provided experimental protocol can be adapted to generate the much-needed quantitative data for various organic solvents, which is crucial for process optimization in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chembk.com [chembk.com]
- To cite this document: BenchChem. [Solubility of 2,2-Diphenylpropiononitrile in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294319#solubility-of-2-2-diphenylpropiononitrile-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com